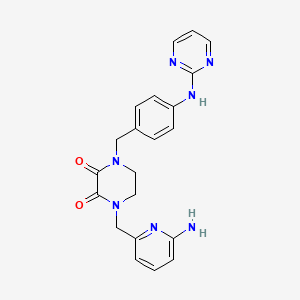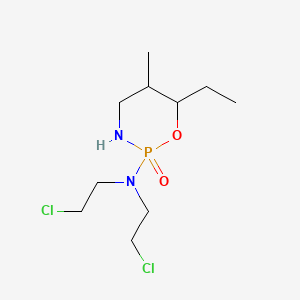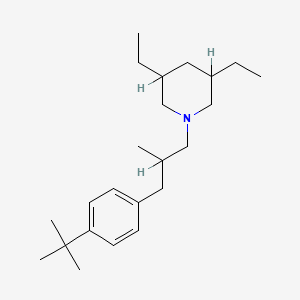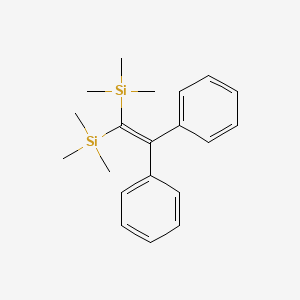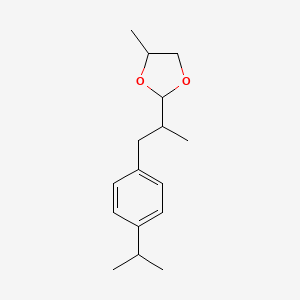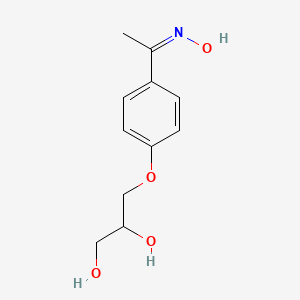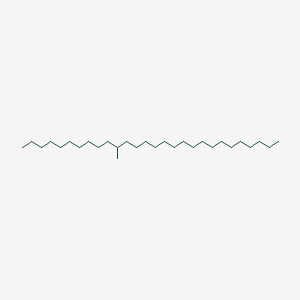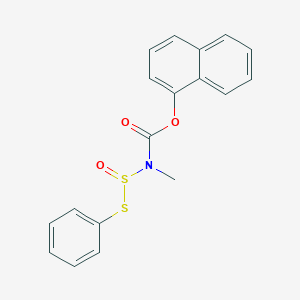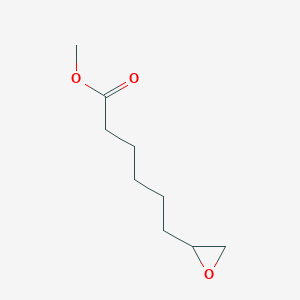![molecular formula C22H28N2O2 B14446998 9,9'-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) CAS No. 73321-07-0](/img/structure/B14446998.png)
9,9'-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its stability and reactivity. The presence of the phenylene group enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) typically involves multiple steps, starting with the formation of the azabicyclo[3.3.1]nonane core. This can be achieved through a series of cyclization reactions. The phenylene group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods. Industrial production methods may involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry.
Chemical Reactions Analysis
9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl groups back to alcohols or other reduced forms.
Substitution: The phenylene group allows for electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Scientific Research Applications
This compound has diverse applications in scientific research:
Biology: Its stable structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, given its unique chemical properties.
Industry: It is used in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) involves its ability to catalyze oxidation reactions. The compound interacts with molecular oxygen and substrates, facilitating the transfer of oxygen atoms to the substrate, resulting in the formation of carbonyl compounds. This process is mediated by the nitroxyl radical present in the azabicyclo structure .
Comparison with Similar Compounds
Similar compounds include:
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: This compound shares the azabicyclo core but differs in the substituent groups, affecting its reactivity and applications.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Known for its catalytic properties in oxidation reactions, ABNO is less hindered and exhibits enhanced reactivity compared to other nitroxyl radicals.
The uniqueness of 9,9’-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one) lies in its phenylene group, which imparts additional stability and reactivity, making it a valuable compound in various research domains.
Properties
CAS No. |
73321-07-0 |
|---|---|
Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
9-[4-(3-oxo-9-azabicyclo[3.3.1]nonan-9-yl)phenyl]-9-azabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C22H28N2O2/c25-21-11-17-3-1-4-18(12-21)23(17)15-7-9-16(10-8-15)24-19-5-2-6-20(24)14-22(26)13-19/h7-10,17-20H,1-6,11-14H2 |
InChI Key |
WMAHLJYQBFXNHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2C3=CC=C(C=C3)N4C5CCCC4CC(=O)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




